Quinuclii bromidum

CAS No.: 64755-06-2

Cat. No.: VC3959896

Molecular Formula: C28H38Br2N2O3

Molecular Weight: 610.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64755-06-2 |

|---|---|

| Molecular Formula | C28H38Br2N2O3 |

| Molecular Weight | 610.4 g/mol |

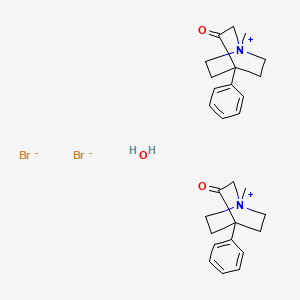

| IUPAC Name | 1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one;dibromide;hydrate |

| Standard InChI | InChI=1S/2C14H18NO.2BrH.H2O/c2*1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12;;;/h2*2-6H,7-11H2,1H3;2*1H;1H2/q2*+1;;;/p-2 |

| Standard InChI Key | GFOYERPBWJANDW-UHFFFAOYSA-L |

| SMILES | C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.O.[Br-].[Br-] |

| Canonical SMILES | C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.O.[Br-].[Br-] |

Introduction

| Property | Value |

|---|---|

| CAS No. | 64755-06-2 |

| Molecular Formula | C₂₈H₃₈Br₂N₂O₃ |

| Molecular Weight | 610.4 g/mol |

| IUPAC Name | 1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one; dibromide; hydrate |

| SMILES | C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.O.[Br-].[Br-] |

| PubChem CID | 23725002 |

The hemihydrate form ensures stability in solid-state configurations, while the bromide counterions enhance solubility in polar solvents.

Chemical Synthesis and Structural Characteristics

Synthetic Pathways

Quinuclii bromidum is synthesized via quaternization of quinuclidin-3-one, a bicyclic amine, using hydrobromic acid (HBr) or alkyl bromides. A typical procedure involves:

-

Quinuclidin-3-one Preparation: Cyclization of 3-quinuclidinol under acidic conditions yields the ketone precursor.

-

Quaternization: Reaction with methyl bromide introduces the quaternary ammonium center.

-

Salt Formation: Neutralization with HBr produces the dibromide salt, which crystallizes as a hemihydrate.

Table 2: Reaction Conditions for Quinuclii Bromidum Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Quinuclidin-3-one | H₂SO₄, reflux | 65–75 |

| Methylation | CH₃Br, DMF, 60°C | 80–85 |

| Bromide Salt Formation | HBr (48%), recrystallization | 90–95 |

Structural Analysis

X-ray crystallography reveals a bicyclo[2.2.2]octane framework with a planar phenyl ring and a ketone group at position 3. The quaternary nitrogen resides in a rigid, chair-like conformation, optimizing electrostatic interactions with bromide ions. Hydrogen bonding between water molecules (in the hemihydrate) and the ketone oxygen further stabilizes the lattice.

Pharmacological Properties and Mechanisms of Action

Antimicrobial Activity

Quinuclii bromidum exhibits potent activity against gram-positive (Staphylococcus aureus, MIC = 0.25 μg/mL) and gram-negative bacteria (Pseudomonas aeruginosa, MIC = 0.25 μg/mL) . Its mechanism involves:

-

Membrane Disruption: Cationic charge promotes binding to anionic phospholipids, causing leakage of cytoplasmic contents.

-

Enzyme Inhibition: Interaction with bacterial dehydrogenases (e.g., DHODH) impedes nucleotide synthesis .

Table 3: Comparative Antimicrobial Activity (MIC, μg/mL)

| Pathogen | Quinuclii Bromidum | Gentamicin |

|---|---|---|

| Pseudomonas aeruginosa | 0.25 | 64 |

| Klebsiella pneumoniae | 4.00 | 256 |

| Staphylococcus aureus | 0.25 | 2 |

Cardiovascular Effects

In rodent models, Quinuclii bromidum demonstrated chronic antihypertensive activity, surpassing guanethidine in blocking adrenergic neurons (ED₅₀ = 1.2 mg/kg vs. 5.6 mg/kg). The compound depletes cardiac norepinephrine stores, reducing sympathetic tone and blood pressure.

Future Directions and Research Opportunities

-

Drug Development: Structural optimization to enhance bioavailability and blood-brain barrier penetration.

-

Mechanistic Studies: Elucidate interactions with viral integrases (e.g., HIV-1) and ion channels.

-

Combination Therapies: Synergy testing with β-lactam antibiotics against resistant strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume